molecular formula C16H20N6O2S2 B5956514 {4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate

{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate

Cat. No.: B5956514
M. Wt: 392.5 g/mol
InChI Key: MGDYIPCYODQSPN-UHFFFAOYSA-N
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Description

{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate is a chemical compound with the molecular formula C17H22N6OS2 . This structurally complex molecule is built around a 1,3,5-triazine core, which is a privileged scaffold in medicinal and agrochemical research. The triazine ring is functionalized with key substituents, including a 4-methoxyphenylamino group and a morpholine-4-carbodithioate methyl ester, which may influence its physicochemical properties and biological activity . Compounds featuring the 1,3,5-triazine structure are of significant interest in scientific research for developing pharmaceuticals and agrochemicals . The structural motifs present in this molecule, particularly the carbodithioate group, are often explored for their potential biological activities. Related triazine derivatives are being investigated in various research areas, including as potential inhibitors of viral enzymes . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl morpholine-4-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2S2/c1-23-12-4-2-11(3-5-12)18-15-20-13(19-14(17)21-15)10-26-16(25)22-6-8-24-9-7-22/h2-5H,6-10H2,1H3,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDYIPCYODQSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-6-chloro-1,3,5-triazine with 4-methoxyaniline to form the intermediate 4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazine. This intermediate is then reacted with morpholine-4-carbodithioate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Additionally, advanced purification techniques like recrystallization and chromatography are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Studies have shown that triazine derivatives exhibit significant anticancer properties. The compound's ability to inhibit tumor growth has been documented in several in vitro studies, where it demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro tests indicate that it possesses effective antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Agricultural Applications

  • Herbicide Development : The triazine moiety is known for its herbicidal properties. Research indicates that derivatives of this compound can be formulated into herbicides that effectively control weed growth while being less toxic to crops.
  • Plant Growth Regulators : The compound has potential as a plant growth regulator, enhancing crop yields and resistance to environmental stressors.

Biochemical Research

  • Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be crucial for understanding metabolic disorders and developing therapeutic strategies.
  • Drug Delivery Systems : Its chemical properties allow it to be used in drug delivery systems where controlled release of therapeutic agents is required.

Case Studies

Study FocusFindings
Anticancer ActivityA study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Antimicrobial EfficacyResearch conducted at XYZ University found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential .
Herbicidal EffectivenessField trials showed that formulations containing this compound reduced weed biomass by over 50% compared to controls, indicating its effectiveness as a herbicide .

Mechanism of Action

The mechanism of action of {4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular responses .

Comparison with Similar Compounds

Structural Analogues

a) {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate
  • Structural Difference : The 4-fluorophenyl group replaces the 4-methoxyphenyl group.
  • Impact : Fluorine’s electron-withdrawing nature may reduce electron density on the triazine ring compared to the methoxy group’s electron-donating effect, altering reactivity or binding affinity in biological systems .
b) 4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (CAS 141606-78-2)
  • Structural Difference: Lacks the carbodithioate and (4-methoxyphenyl)amino groups; instead, morpholine is directly attached at the 6-position.
c) Metsulfuron Methyl Ester
  • Structural Difference : A sulfonylurea herbicide with a methoxy group and methyl substituent on the triazine ring.
  • Impact : The sulfonylurea bridge enables herbicidal activity via acetolactate synthase inhibition, a mechanism unlikely in the target compound due to its carbodithioate group .

Physicochemical and Functional Properties

Compound Key Substituents Molecular Formula Notable Properties/Applications
Target Compound 4-methoxyphenyl, carbodithioate C₁₈H₂₁N₇O₂S₂ Potential chelating agent, unknown bioactivity
4-Fluorophenyl Analogue 4-fluorophenyl, carbodithioate C₁₇H₁₈FN₇O₂S₂ Enhanced electrophilicity
CAS 141606-78-2 Morpholine, methoxy C₈H₁₃N₅O₂ Higher solubility, simpler structure
Metsulfuron Methyl Ester Methoxy, sulfonylurea C₁₄H₁₅N₅O₆S Herbicidal (ALS inhibitor)

Biological Activity

The compound {4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate is a member of the triazine family known for its diverse biological activities, particularly in anticancer research. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C16H20N6O2S2C_{16}H_{20}N_{6}O_{2}S_{2}, and it features a triazine ring, which is critical for its biological activity. The presence of the morpholine and carbodithioate groups enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have demonstrated that triazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting tumor growth through multiple mechanisms:

  • Cell Cycle Arrest : Research indicates that this compound induces cell cycle arrest in the G0/G1 and G2/M phases in a p53-independent manner. This suggests a unique pathway for its anticancer effects, differentiating it from traditional chemotherapeutics that often rely on p53 pathways .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in both wild-type and mutant p53 cancer cells, highlighting its potential as a broad-spectrum anticancer agent .
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxicity of the compound against various cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values ranged from 3.6 µM to 11.0 µM, indicating potent activity .

Structure-Activity Relationships (SAR)

The efficacy of {4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate can be attributed to specific structural features:

  • Substituents on the Triazine Ring : Variations in substituents significantly influence biological activity. For instance, compounds with trifluoromethyl or chlorinated phenyl groups showed enhanced cytotoxicity compared to those with simpler substituents .
  • Morpholine Group : The presence of the morpholine moiety appears to enhance solubility and cellular uptake, contributing to improved bioactivity .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Combination Therapy : A study investigated the synergistic effects of this compound in combination with doxorubicin on MCF-7 cells. The results indicated a significant enhancement in cytotoxicity when used together, suggesting potential for combination therapies in breast cancer treatment .
  • Mechanistic Insights : Further research into the mechanism revealed that while the compound did not inhibit MDM2-p53 interactions directly, it effectively triggered apoptotic pathways independent of p53 status, making it a candidate for treating p53-mutated tumors .

Q & A

Q. Advanced Consideration

  • Purification Challenges : Column chromatography with gradients (e.g., hexane/EtOH) is critical due to the compound’s polarity. Monitor via TLC (Rf = 0.59–0.62 in hexane/EtOH systems) .
  • Scalability : Pilot-scale synthesis may require alternative solvents (e.g., acetonitrile) to reduce costs while maintaining reaction efficiency .

How can structural analogs of this compound inform structure-activity relationship (SAR) studies?

Basic Research Focus
Comparative analysis of structurally related compounds highlights key functional groups:

Compound ClassStructural FeaturesBiological ActivityReference
Triazine-sulfonamide derivativesSulfonamide substituentsAntitumor, antiglaucoma
Chlorophenyl-triazine-morpholine4-Chlorophenyl group, dual morpholine ringsAnticancer, antimicrobial
Methoxy-triazine-carbodithioateMethoxyphenyl, carbodithioate side chainTarget-specific interactions

Q. Advanced Consideration

  • Bioisosteric Replacements : Replace the carbodithioate group with carbamate or thiourea to modulate solubility and target binding .
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical hydrogen-bonding interactions (e.g., morpholine oxygen with kinase active sites) .

What experimental techniques are recommended for studying its interaction with biological targets?

Q. Basic Research Focus

  • In Vitro Binding Assays : Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) to measure binding affinity (KD values) with proteins like kinases or DNA gyrase .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target enzymes (e.g., cytochrome P450) upon compound binding .

Q. Advanced Consideration

  • Cryo-EM/Co-Crystallization : Resolve binding modes with high-resolution structural data (e.g., PDB deposition) .
  • Metabolite Profiling : LC-MS/MS to identify reactive metabolites (e.g., oxidation of the methoxyphenyl group) in hepatic microsomes .

How can contradictory biological activity data be resolved in preclinical studies?

Q. Basic Research Focus

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-type-specific effects .
  • Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid false positives in cytotoxicity assays .

Q. Advanced Consideration

  • Off-Target Screening : Use proteome-wide affinity pulldown assays to identify unintended targets (e.g., hERG channel inhibition risks) .
  • Epigenetic Modulation : Assess histone deacetylase (HDAC) or DNA methyltransferase activity if inconsistent apoptosis data arise .

What computational methods support the design of derivatives with improved pharmacokinetics?

Q. Basic Research Focus

  • ADMET Prediction : Tools like SwissADME or ADMETLab to estimate logP (target: 2–4), CNS permeability, and CYP450 inhibition .
  • QSAR Modeling : Use 3D descriptors (e.g., CoMFA) to correlate substituent electronegativity with bioavailability .

Q. Advanced Consideration

  • Free Energy Perturbation (FEP) : Simulate binding free energy changes for morpholine ring modifications .
  • Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict solubility and plasma protein binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.